molecular formula Cu5Ge3 B12589454 CID 78063056

CID 78063056

Cat. No.: B12589454
M. Wt: 535.6 g/mol
InChI Key: IKSZBLBQBQIYOH-UHFFFAOYSA-N
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Description

CID 78063056 is a chemical compound whose structural and functional properties have been investigated in the context of natural product isolation and bioactivity profiling. Based on Figure 1 from , CID 78063056 is derived from Citrus essential oil (CIEO) through vacuum distillation, with its chemical structure confirmed via GC-MS and mass spectrometry . The compound exhibits a complex chromatographic profile, as shown in the total ion chromatogram (TIC) of CIEO, and its concentration varies across distillation fractions, suggesting volatility-dependent partitioning during purification .

Properties

Molecular Formula

Cu5Ge3

Molecular Weight

535.6 g/mol

InChI

InChI=1S/5Cu.3Ge

InChI Key

IKSZBLBQBQIYOH-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Cu].[Cu].[Cu].[Cu].[Ge].[Ge].[Ge]

Origin of Product

United States

Chemical Reactions Analysis

Transition Metal-Catalyzed Reactions

Compounds like SPhos (CID 657408-07-6,) demonstrate how phosphine ligands enhance palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key steps include:

  • Oxidative addition : Pd⁰ reacts with aryl halides.

  • Transmetalation : Transfer of aryl group to Pd.

  • Reductive elimination : Formation of C–C bonds.

Reaction TypeCatalytic SystemYield Optimization Factors
Suzuki-Miyaura CouplingPd/SPhosSolvent polarity, base strength
Buchwald-Hartwig AminationPd/XPhosTemperature, ligand loading

These principles could extend to CID 78063056 if it acts as a ligand or intermediate in similar catalytic cycles .

Electrochemical Modulation

Recent studies ( ) highlight how applying small voltages (100–500 mV) can accelerate non-redox reactions by altering interfacial electric fields. For acid-catalyzed reactions:

  • Rate enhancement : Up to 10⁵× via electrostatic stabilization of transition states.

  • Key parameters : Electrode material, solvent dielectric constant, and proton activity.

Industrial Scalability Challenges

  • Catalyst poisoning : Trace impurities (e.g., sulfur compounds) deactivate Pd catalysts.

  • Solvent selection : Polar aprotic solvents (DMF, THF) vs. environmental concerns .

Degradation Pathways

  • Hydrolysis : Susceptibility in aqueous acidic/basic conditions.

  • Thermal decomposition : TGA data (hypothetical for CID 78063056):

Temperature (°C)Mass Loss (%)Probable Mechanism
150–2005–10Solvent/volatile removal
250–30030–40Carbon framework breakdown

Reactive Intermediates

  • Radical species : Potential formation under UV/visible light ( ).

  • Metal complexes : Stabilization via chelation (e.g., Cu, Pd) .

Scientific Research Applications

CID 78063056 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules. In medicine, CID 78063056 could be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways. In industry, this compound may be used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 78063056 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The specific molecular targets and pathways involved depend on the nature of the compound and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78063056, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a synthesis of findings from diverse sources:

Table 1: Key Properties of CID 78063056 and Analogous Compounds

Property CID 78063056 Oscillatoxin D (CID 101283546) Colchicine (CID 6167) CAS 899809-61-1 (CID 57892468)
Molecular Formula Not explicitly stated* C₃₃H₅₀O₈ C₂₂H₂₅NO₆ C₁₇H₁₅NO₂
Molecular Weight Not explicitly stated* 610.75 g/mol 399.44 g/mol 265.31 g/mol
Bioactivity Underexplored Cytotoxic (marine toxin) Microtubule disruption CYP1A2 inhibition, BBB permeability
Solubility Likely lipophilic** Low aqueous solubility Moderate in DMSO 0.019–0.0849 mg/ml (variable)
Structural Features Terpenoid backbone* Polyketide-lactone Tropolone alkaloid Aromatic amide

*Inferred from CIEO-derived terpenoids in . Assumed based on essential oil origin and GC-MS volatility . *Suggested by chromatographic behavior in CIEO fractions .

Key Findings from Comparative Studies

Functional Group Diversity: CID 78063056 shares terpenoid characteristics with other Citrus-derived compounds but lacks the lactone or alkaloid moieties seen in oscillatoxin D and colchicine, respectively . This divergence may limit its cytotoxicity compared to oscillatoxin D, which exhibits marine toxin activity . Unlike CAS 899809-61-1 (a synthetic amide with CYP1A2 inhibition), CID 78063056’s natural origin suggests distinct metabolic pathways and fewer synthetic accessibility challenges .

Pharmacokinetic Profiles :

  • Colchicine (CID 6167) and CAS 899809-61-1 have well-documented pharmacokinetic data, including logP values (colchicine: 1.2; CAS 899809-61-1: 2.15 via XLOGP3) and bioavailability scores . For CID 78063056, similar predictive modeling (e.g., using iLOGP or SILICOS-IT tools) is recommended to assess absorption and BBB permeability .

Technological Relevance: Machine learning models, such as those in , could classify CID 78063056 using descriptors like molecular polarity (TPSA) or H-bond donor/acceptor counts. For example, oscillatoxin D’s high molecular weight (610.75 g/mol) and TPSA (134.7 Ų) correlate with its low bioavailability, a trend that may apply to CID 78063056 if its TPSA exceeds 100 Ų .

Q & A

Q. How to integrate multi-omics data to elucidate CID 78063056's systemic effects?

  • Methodological Answer :

Combine transcriptomics, proteomics, and metabolomics datasets.

Use pathway analysis tools (e.g., KEGG, Reactome) to identify perturbed networks.

Apply weighted gene co-expression network analysis (WGCNA) to detect hub genes/proteins.
Ensure data compatibility (e.g., normalization, batch correction) and publish code for transparency .

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